Cas no 64991-07-7 (2-Butene-1,4-diol, dibenzoate)
2-Butene-1,4-diol, dibenzoate structure
Product Name:2-Butene-1,4-diol, dibenzoate
CAS No:64991-07-7
MF:C18H16O4
MW:296.317245483398
CID:409531
Update Time:2024-01-29
2-Butene-1,4-diol, dibenzoate Chemical and Physical Properties
Names and Identifiers
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- 2-Butene-1,4-diol, dibenzoate
- 2-Butene-1,4-diol, 1,4-dibenzoate
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- Inchi: 1S/C18H16O4/c19-17(15-9-3-1-4-10-15)21-13-7-8-14-22-18(20)16-11-5-2-6-12-16/h1-12H,13-14H2
- InChI Key: NHXWRJSADJMRDM-UHFFFAOYSA-N
- SMILES: C(OC(=O)C1=CC=CC=C1)C=CCOC(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 332.126
Experimental Properties
- Density: 1.172±0.06 g/cm3(Predicted)
- Melting Point: 91-92 °C(Solv: benzene (71-43-2))
- Boiling Point: 435.8±33.0 °C(Predicted)
- PSA: 115.06
2-Butene-1,4-diol, dibenzoate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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